(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
CAS No.: 1516698-10-4
Cat. No.: VC3017494
Molecular Formula: C9H7F3N2O
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1516698-10-4 |
---|---|
Molecular Formula | C9H7F3N2O |
Molecular Weight | 216.16 g/mol |
IUPAC Name | [7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol |
Standard InChI | InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2 |
Standard InChI Key | BVDGCIHLCHXTCV-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2C=C1C(F)(F)F)CO |
Canonical SMILES | C1=CN2C=C(N=C2C=C1C(F)(F)F)CO |
Introduction
Chemical Identity and Properties
Basic Information
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic organic compound characterized by an imidazo[1,2-a]pyridine core structure with a trifluoromethyl substituent at the 7-position and a hydroxymethyl group at the 2-position. The compound's essential chemical data is presented in Table 1.
Table 1: Chemical Identity and Properties
Parameter | Information |
---|---|
CAS Number | 1516698-10-4 |
Molecular Formula | C₉H₇F₃N₂O |
Molecular Weight | 216.162 g/mol |
SMILES Notation | FC(C1=CC=2N(C=C1)C=C(N2)CO)(F)F |
Purity (Commercial) | Typically 95% |
Storage Conditions | 2-8°C |
The compound contains a bicyclic heterocycle with the imidazo[1,2-a]pyridine framework, which is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds . The trifluoromethyl group at the 7-position imparts specific electronic and lipophilic properties that can significantly influence the compound's biological activity profile.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically follows established protocols for imidazo[1,2-a]pyridine derivatives. Based on documented procedures for related compounds, several synthetic pathways can be employed.
One common approach involves a multi-step sequence:
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Formation of the imidazo[1,2-a]pyridine core structure
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Introduction of the trifluoromethyl group at the 7-position
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Functionalization of the 2-position with a hydroxymethyl group
Structural Characteristics and Relationship to Biological Activity
Structure-Activity Relationships
The imidazo[1,2-a]pyridine scaffold is known for its presence in numerous biologically active compounds. The trifluoromethyl group at the 7-position can significantly impact a compound's pharmacological properties through:
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Enhanced lipophilicity, improving membrane permeability
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Increased metabolic stability due to the C-F bond strength
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Altered electronic properties of the aromatic system
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Potential hydrogen bond acceptor capabilities
These structural features make (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol potentially valuable in medicinal chemistry research .
Comparison with Related Compounds
Table 2 compares (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol with structurally related compounds.
Table 2: Structural Comparison with Related Compounds
Chemical Reactivity
Synthetic Utility
The compound can serve as a valuable building block for the synthesis of more complex molecules due to the presence of the hydroxymethyl group, which provides a convenient handle for further functionalization. This makes it potentially useful in medicinal chemistry for the preparation of compound libraries with diverse substituents at the 2-position.
Current Research Trends and Future Directions
Recent Developments
Recent research (as of April 2025) on imidazo[1,2-a]pyridine derivatives has focused on exploring their potential in various therapeutic areas:
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Development of targeted kinase inhibitors for cancer treatment
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Design of compounds with improved safety profiles and reduced off-target effects
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Investigation of novel synthetic methodologies for more efficient and sustainable production
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Structure-activity relationship studies to optimize biological activity
Future Research Directions
Future research on (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol and related compounds may include:
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Comprehensive biological profiling against diverse therapeutic targets
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Development of more efficient synthetic routes with higher yields and fewer steps
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Exploration of its potential as a building block for the synthesis of more complex bioactive molecules
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Investigation of structure-activity relationships through systematic modification of the core structure
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Evaluation of potential applications beyond medicinal chemistry, such as in materials science or catalysis
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